(3-Hydroxymethyl-5-methyl-phenyl)-methanol

Übersicht

Beschreibung

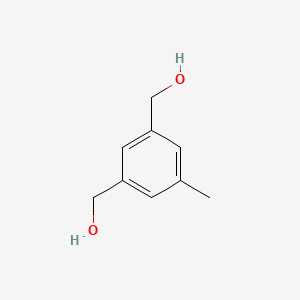

(3-Hydroxymethyl-5-methyl-phenyl)-methanol is an organic compound with the molecular formula C9H12O2 It is a derivative of benzyl alcohol, featuring hydroxymethyl and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxymethyl-5-methyl-phenyl)-methanol can be achieved through several methods. One common approach involves the reduction of (3-Formyl-5-methyl-phenyl)-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Another method involves the hydroxymethylation of 3-methylbenzyl alcohol using formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of (3-Formyl-5-methyl-phenyl)-methanol. This process utilizes catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction is conducted in a solvent like ethanol or methanol to facilitate the reduction process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxymethyl-5-methyl-phenyl)-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to (3-Formyl-5-methyl-phenyl)-methanol using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: Reduction of this compound can yield (3-Methyl-phenyl)-methanol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

Substitution: Thionyl chloride in the presence of pyridine at low temperatures.

Major Products Formed

Oxidation: (3-Formyl-5-methyl-phenyl)-methanol.

Reduction: (3-Methyl-phenyl)-methanol.

Substitution: (3-Chloromethyl-5-methyl-phenyl)-methanol or (3-Bromomethyl-5-methyl-phenyl)-methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (3-Hydroxymethyl-5-methyl-phenyl)-methanol serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Organic synthesis : It acts as a precursor for developing new compounds with desired properties.

- Material science : It can be used to create polymers or other materials with specific functionalities.

Biology

The biological applications of this compound are primarily focused on its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Research : Preliminary research suggests that it may have anticancer activity through mechanisms involving apoptosis induction in cancer cells.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate. Its derivatives are being evaluated for:

- Drug Development : The compound’s structure allows modifications that could lead to new drug candidates targeting specific diseases.

- Pharmacokinetics Studies : Understanding how this compound behaves in biological systems is crucial for assessing its viability as a therapeutic agent.

Case Study 1: Antimicrobial Properties

A study published in Nature Communications demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains. The research highlighted the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains.

Case Study 2: Anticancer Activity

Research published in PMC evaluated the anticancer properties of modified versions of this compound. The study found that certain derivatives showed low nanomolar inhibitory activities against specific cancer cell lines, indicating their potential as therapeutic agents in oncology.

Wirkmechanismus

The mechanism of action of (3-Hydroxymethyl-5-methyl-phenyl)-methanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl and methyl groups on the benzene ring contribute to its binding affinity and specificity towards target proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl Alcohol: A simple aromatic alcohol with a hydroxymethyl group attached to the benzene ring.

(3-Methyl-phenyl)-methanol: A derivative with a methyl group on the benzene ring but lacking the hydroxymethyl group.

(3-Formyl-5-methyl-phenyl)-methanol: An oxidized form of (3-Hydroxymethyl-5-methyl-phenyl)-methanol with an aldehyde group.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

(3-Hydroxymethyl-5-methyl-phenyl)-methanol, with the chemical formula C₉H₁₂O₂, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on a variety of research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 152.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in ethanol and methanol |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by highlights its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its use in managing inflammatory conditions. The mechanism involves the modulation of signaling pathways related to inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may influence enzyme activity or receptor binding, leading to altered cellular responses.

Key Pathways Involved

- Antioxidant Pathway : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammatory Pathway : It inhibits nuclear factor kappa B (NF-kB) activation, reducing the expression of inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating significant antimicrobial potential .

Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 30 µg/mL, demonstrating its ability to scavenge free radicals effectively .

Study 3: Anti-inflammatory Response

In animal models of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, supporting its anti-inflammatory properties .

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-5-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHAFYMNBWIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311489 | |

| Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27711-63-3 | |

| Record name | NSC243674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.